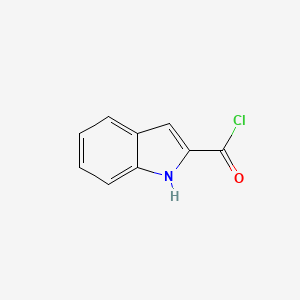

1H-indole-2-carbonyl Chloride

概要

説明

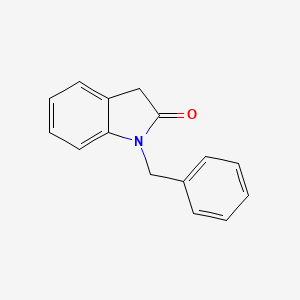

1H-indole-2-carbonyl chloride, also known as isatin chloride , is a heterocyclic compound with the following chemical formula: C₉H₆ClNO . It belongs to the indole family and contains both an indole nucleus and a carbonyl chloride functional group. The compound’s structure consists of a benzene ring fused with a pyrrole ring, resulting in an aromatic system.

Synthesis Analysis

The synthesis of 1H-indole-2-carbonyl chloride involves various methods. One common approach is the Vilsmeier-Haack reaction , where isatin (1H-indole-2,3-dione) reacts with phosphorus oxychloride (POCl₃) . This reaction introduces the carbonyl chloride group onto the indole ring, yielding the desired product .

Molecular Structure Analysis

The molecular structure of 1H-indole-2-carbonyl chloride comprises the indole ring (with nitrogen at position 1) and the carbonyl chloride moiety. The chlorine atom is attached to the carbonyl carbon, forming a trigonal planar geometry. The aromaticity of the indole ring contributes to the compound’s stability and reactivity .

科学的研究の応用

Antiviral Applications

“1H-indole-2-carbonyl Chloride” derivatives have been synthesized and reported to exhibit significant antiviral activities. For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating potent efficacy . This suggests that these compounds could be valuable in the development of new antiviral drugs, particularly for RNA and DNA viruses.

Anti-inflammatory and Analgesic Activities

Some derivatives of “1H-indole-2-carbonyl Chloride” have been compared with established anti-inflammatory drugs like indomethacin and celecoxib. They have shown promising anti-inflammatory and analgesic activities, which could lead to the development of new medications with potentially lower ulcerogenic risks .

Anticancer Research

Indole derivatives, including those of “1H-indole-2-carbonyl Chloride,” are being explored for their anticancer properties. Their ability to interact with various cellular targets makes them candidates for novel cancer therapies. Research is ongoing to understand their mechanisms of action and potential efficacy in treating different types of cancer cells .

Antimicrobial Properties

The scaffold of “1H-indole-2-carbonyl Chloride” is found in many bioactive compounds that exhibit antimicrobial properties. These properties are crucial in the fight against drug-resistant bacteria and other pathogens, making indole derivatives important for the development of new antimicrobial agents .

Antidiabetic Potential

Indole derivatives have been identified to possess antidiabetic activities, which could be harnessed for treating diabetes. The modification of “1H-indole-2-carbonyl Chloride” could lead to new therapeutic agents that help manage blood sugar levels and provide alternative treatments for diabetes .

Antimalarial Activity

The biological activity of indole derivatives extends to antimalarial potential. Compounds derived from “1H-indole-2-carbonyl Chloride” could contribute to the creation of new antimalarial drugs, which is particularly important given the emergence of drug-resistant strains of malaria .

Neuroprotective Effects

Research into indole derivatives has also indicated potential neuroprotective effects. This opens up possibilities for using “1H-indole-2-carbonyl Chloride” derivatives in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .

Environmental Applications

Beyond medical applications, “1H-indole-2-carbonyl Chloride” derivatives can also be used in environmental science. For example, they can be involved in the synthesis of organic compounds that may aid in environmental remediation processes .

作用機序

1H-indole-2-carbonyl chloride exhibits biological activities due to its structural resemblance to isatin. Isatin derivatives have been explored for their antiviral , anti-inflammatory , anticancer , and other pharmacological properties . The exact mechanism of action may vary depending on the specific derivative and its target.

特性

IUPAC Name |

1H-indole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMVEYKDOAQLGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473480 | |

| Record name | 1H-indole-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indole-2-carbonyl Chloride | |

CAS RN |

58881-45-1 | |

| Record name | 1H-indole-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

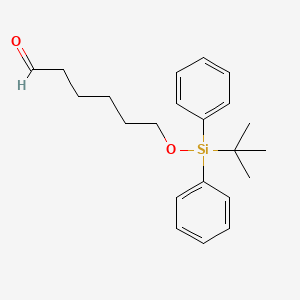

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

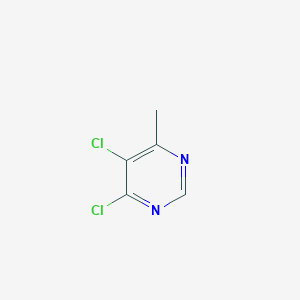

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dichloropyrido[2,3-b]pyrazine](/img/structure/B1314565.png)

![3-[(3-Aminopropyl)amino]-1-propanol](/img/structure/B1314587.png)